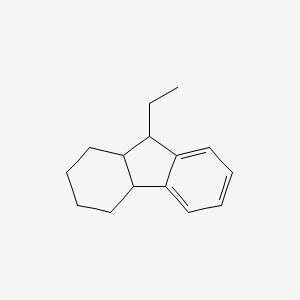
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is an organic compound with the molecular formula C15H20 It is a derivative of fluorene, characterized by the addition of an ethyl group and the saturation of the fluorene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene typically involves the hydrogenation of 9-ethylfluorene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the fluorene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is essential for efficient large-scale production.
化学反応の分析
Types of Reactions
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or nitro groups.
科学的研究の応用
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in creating novel materials with unique mechanical and thermal properties.
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用機序
The mechanism by which 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene exerts its effects depends on its specific application. In organic electronics, its mechanism involves the transfer of electrons and holes within the material, contributing to its luminescent properties. The molecular targets and pathways involved are primarily related to its electronic structure and interactions with other materials in the device.
類似化合物との比較
Similar Compounds
2,3,4,4A,9,9A-hexahydro-1H-fluorene: A similar compound without the ethyl group, used in similar applications.
9-Methyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene: Another derivative with a methyl group instead of an ethyl group.
2,3,4,4A,9,9A-hexahydro-1H-carbazole: A structurally related compound with a nitrogen atom in the ring system.
Uniqueness
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in OLEDs and other electronic devices.
特性
CAS番号 |
100950-88-7 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
9-ethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene |
InChI |
InChI=1S/C15H20/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3,5,7,9,11,13,15H,2,4,6,8,10H2,1H3 |
InChIキー |
LUWWOYAYCAJVIN-UHFFFAOYSA-N |
正規SMILES |
CCC1C2CCCCC2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
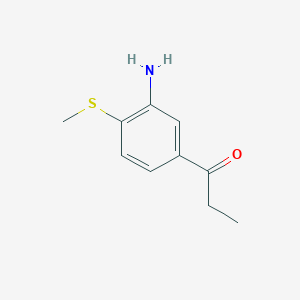
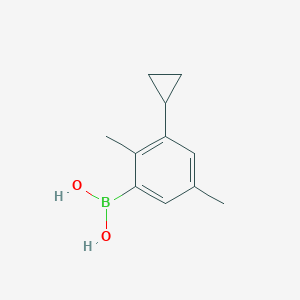
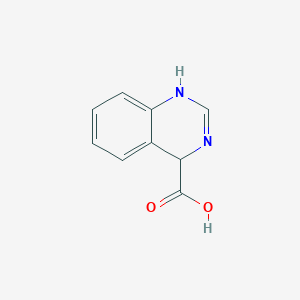
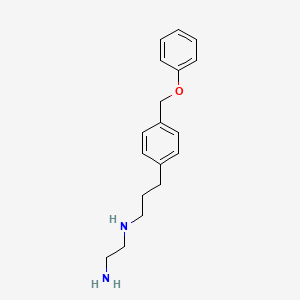

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)
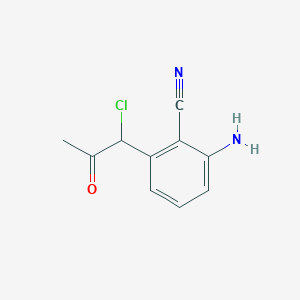

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)




